2-Amino-2'-nitrobenzophenone

Vue d'ensemble

Description

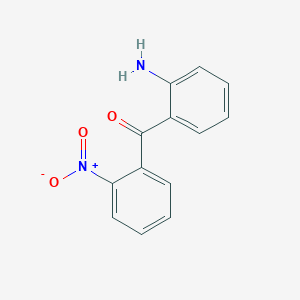

2-Amino-2’-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzophenone, featuring both an amino group and a nitro group attached to the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-nitrobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzene reacts with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride. The reaction is typically carried out at temperatures ranging from -10°C to 40°C. After the reaction, the product is purified through crystallization .

Another method involves the catalytic hydrogenation of 2-nitrobenzophenone. This process uses a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro group to an amino group, resulting in the formation of 2-Amino-2’-nitrobenzophenone .

Industrial Production Methods

For industrial-scale production, the Friedel-Crafts acylation method is preferred due to its simplicity and high yield. The reaction conditions are optimized to ensure safety and environmental friendliness, with by-products being recycled and harmful solvents avoided .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 2-Amino-2’-aminobenzophenone.

Substitution: Formation of various substituted benzophenone derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-amino-2'-nitrobenzophenone demonstrates significant cytotoxic activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, demonstrating effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound has been investigated for its antiviral properties. It serves as an intermediate in synthesizing novel antiviral agents, particularly benzimidazoles, which have shown efficacy against viral infections . The structural modifications of this compound allow for the development of compounds with enhanced antiviral activity.

Material Science

Photophysical Properties

In material science, this compound is studied for its photophysical properties. Its ability to absorb UV light makes it a candidate for applications in photonic devices and sensors. The compound's structural characteristics contribute to its stability and efficiency as a light-absorbing material .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a photoactive agent in the synthesis of polymeric materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. It aids in the development of methods for detecting and quantifying other compounds within complex mixtures, particularly in forensic and pharmaceutical analysis .

Thin-Layer Chromatography

The compound has been employed in thin-layer chromatography (TLC) for the separation and identification of benzodiazepines and their metabolites. Its distinct spectral properties facilitate accurate analysis in clinical settings .

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| Anticancer Activity of this compound | Medicinal Chemistry | Significant cytotoxic effects on breast and lung cancer cells; induces apoptosis. |

| Synthesis of Benzimidazole Derivatives | Medicinal Chemistry | Serves as an intermediate; enhances antiviral activity against various viruses. |

| Photophysical Properties for Photonic Applications | Material Science | Effective UV light absorption; potential use in sensors and photonic devices. |

| Chromatographic Analysis of Benzodiazepines | Analytical Chemistry | Used as a reference standard; aids in the quantification of metabolites in urine samples. |

Mécanisme D'action

The mechanism of action of 2-Amino-2’-nitrobenzophenone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. detailed studies on the specific molecular pathways are limited.

Comparaison Avec Des Composés Similaires

2-Amino-2’-nitrobenzophenone can be compared with other similar compounds, such as:

2-Amino-5-nitrobenzophenone: Similar structure but different position of the nitro group, leading to different chemical properties and reactivity.

2-Amino-4-nitrobenzophenone: Another positional isomer with distinct chemical behavior.

2-Amino-3-nitrobenzophenone: Differing in the position of the nitro group, affecting its reactivity and applications

Activité Biologique

2-Amino-2'-nitrobenzophenone (CAS Number: 85-86-1) is an organic compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its effectiveness against multi-drug resistant human cancer cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzophenone scaffold enhance its anticancer properties, with particular focus on the proton donor capabilities in the B ring being crucial for activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.99 | Human breast cancer cells |

| 4'-Methyl derivative | 3.50 | Multi-drug resistant cells |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression. For instance, it demonstrated significant inhibitory effects on farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer .

Neuroprotective Effects

In addition to its anticancer properties, derivatives of this compound have shown promise as neuroprotective agents. One study reported that certain derivatives acted as antagonists for the hBK B1 receptor, which is implicated in various neurological conditions. These compounds exhibited excellent receptor occupancy without being substrates for P-glycoprotein, indicating their potential for central nervous system applications .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated that high doses may lead to adverse effects, including carcinogenicity in animal models. For instance, transitional-cell carcinomas were observed in rats exposed to related nitrophenol compounds, prompting further investigation into the safety and long-term effects of such compounds .

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines demonstrated that this compound derivatives exhibited IC50 values ranging from 3.50 µM to 5.99 µM, showcasing significant cytotoxicity against resistant strains.

- Enzyme Activity : In vitro assays revealed that certain derivatives inhibited farnesyltransferase with IC50 values significantly lower than those of existing inhibitors, indicating a novel mechanism of action that could be exploited for therapeutic development.

Propriétés

IUPAC Name |

(2-aminophenyl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOBOCOXFKIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.